4-Bromo-3-chlorocinnamic acid CAS 790681-97-9
4-Bromo-3-chlorocinnamic acid CAS 790681-97-9
An In-Depth Technical Guide to 4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9): Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
4-Bromo-3-chlorocinnamic acid is a halogenated aromatic carboxylic acid possessing significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a cinnamic acid core with distinct bromine and chlorine substituents on the phenyl ring, offers multiple reaction sites for diversification and targeted molecular design. The differential reactivity of the aryl-bromide and aryl-chloride bonds allows for selective, sequential cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of 4-Bromo-3-chlorocinnamic acid, detailing its physicochemical properties, robust synthetic protocols, spectroscopic characterization, and strategic applications, with a particular focus on its utility for researchers and professionals in drug development.
Introduction: The Strategic Value of Halogenated Scaffolds
The Cinnamic Acid Core: A Privileged Scaffold
Cinnamic acid and its derivatives are naturally occurring aromatic carboxylic acids found widely in the plant kingdom.[1] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, is a fundamental building block for numerous bioactive compounds, including flavonoids and stilbenes. This scaffold is associated with a broad spectrum of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, making it a "privileged structure" in medicinal chemistry.[1]
The Role of Halogenation in Drug Design
The introduction of halogen atoms—particularly chlorine and bromine—into a drug candidate's structure is a cornerstone of modern medicinal chemistry.[2] Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Modulating Lipophilicity: Enhancing membrane permeability and oral absorption.
-
Improving Metabolic Stability: Blocking sites susceptible to metabolic degradation by cytochrome P450 enzymes.
-
Enhancing Binding Affinity: Halogen atoms can participate in specific, high-affinity interactions with biological targets known as "halogen bonds," which are analogous to hydrogen bonds.[3]
-
Providing Synthetic Handles: Aryl halides are key precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[4]
Profile of 4-Bromo-3-chlorocinnamic acid
4-Bromo-3-chlorocinnamic acid (CAS 790681-97-9) strategically combines the bioactive cinnamic acid core with two different halogen atoms. This unique substitution pattern is not merely an additive feature; it creates a platform for regioselective chemical modifications. The carbon-bromine bond is significantly more reactive than the carbon-chloride bond in palladium-catalyzed cross-coupling reactions, enabling a programmed, stepwise approach to molecular elaboration. This makes the compound an ideal starting point for building libraries of complex molecules for drug screening and structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific CAS number is not broadly published, its properties can be reliably predicted based on closely related analogs like 4-bromocinnamic acid and 4-chlorocinnamic acid.[5][6][7][8]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 790681-97-9 | - |
| Molecular Formula | C₉H₆BrClO₂ | - |
| Molecular Weight | 261.50 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Analog Data[8][9] |
| Melting Point | Predicted: >220 °C | Analog Data[9][10] |
| Solubility | Predicted: Soluble in DMSO, alcohols; Insoluble in water | Analog Data[11] |
Spectroscopic Characterization
The identity and purity of synthesized 4-Bromo-3-chlorocinnamic acid would be confirmed using standard spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR Spectroscopy: The spectrum should display characteristic signals for the vinylic protons as two doublets, typically between 6.5 and 7.8 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration. The aromatic region will show complex multiplets corresponding to the three protons on the substituted phenyl ring. A broad singlet for the carboxylic acid proton will appear far downfield (>11 ppm).[12][13]
-
¹³C NMR Spectroscopy: The spectrum will show nine distinct carbon signals. Key signals include the carboxylic carbonyl carbon (~167 ppm), the two vinylic carbons, and six aromatic carbons, with those directly attached to the halogens showing characteristic shifts.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid's hydrogen bonding (2500–3300 cm⁻¹). A sharp, strong C=O carbonyl stretch will appear around 1680–1700 cm⁻¹. Other key peaks include the C=C alkene stretch (~1625 cm⁻¹) and C-Cl/C-Br stretches in the fingerprint region.[12][15]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), providing unambiguous confirmation of the elemental composition.
Synthetic Strategies: A Tale of Two Reactions
The synthesis of cinnamic acids is a well-established field in organic chemistry. For a di-halogenated compound like 4-Bromo-3-chlorocinnamic acid, modern palladium-catalyzed methods offer superior control and efficiency compared to classical condensation reactions.
Method 1: The Mizoroki-Heck Reaction (Recommended)
The Mizoroki-Heck reaction is the premier method for synthesizing trans-cinnamic acids.[16][17] It involves the palladium-catalyzed coupling of an aryl halide with an alkene, in this case, acrylic acid.
Causality and Experimental Choice: This method is recommended for its high stereoselectivity, which overwhelmingly favors the desired trans (E) isomer, a critical feature for many biological applications.[18] Furthermore, the reaction conditions are generally milder than those of the Perkin reaction and tolerate a wider range of functional groups. The choice of an aryl iodide as the starting material (e.g., 1-bromo-2-chloro-4-iodobenzene) is strategic, as the C-I bond is the most reactive in the initial oxidative addition step, ensuring the reaction proceeds at the intended position.
Detailed Experimental Protocol:
-
Apparatus Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-bromo-2-chloro-4-iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by acrylic acid (1.2 eq) and triethylamine (2.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 6-12 hours).
-
Work-up and Isolation: Cool the mixture to room temperature and pour it into a beaker of cold water (10x the volume of DMF). Acidify the aqueous solution to pH 2 with 2M HCl, which will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts and residual DMF. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Bromo-3-chlorocinnamic acid.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-Bromo-3-chlorocinnamic acid via the Heck reaction.
Method 2: The Perkin Reaction
The Perkin reaction is a classic organic reaction that produces cinnamic acids via the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[19][20]
Causality and Experimental Choice: While historically significant, the Perkin reaction requires high temperatures (often >150 °C) and can be less selective than the Heck reaction.[21] It remains a viable, albeit less refined, alternative if the required 4-bromo-3-chlorobenzaldehyde is more readily available than the corresponding aryl iodide. The base, typically the sodium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride), acts as the catalyst.[22]
Detailed Experimental Protocol:
-
Reagent Preparation: To a round-bottom flask, add 4-bromo-3-chlorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 180 °C with vigorous stirring for 5-8 hours.
-
Work-up: Allow the mixture to cool slightly before carefully pouring it into a large volume of water. Boil the resulting solution for 15 minutes to hydrolyze the excess acetic anhydride.
-
Isolation: If the product precipitates upon cooling, collect it by filtration. If not, make the solution alkaline with sodium carbonate to dissolve the acid, then perform a steam distillation to remove any unreacted aldehyde.
-
Purification: Acidify the final aqueous solution with concentrated HCl to precipitate the crude cinnamic acid. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water.
Mechanism Diagram:
Caption: Key mechanistic steps of the Perkin reaction for cinnamic acid synthesis.
Reactivity and Applications in Drug Development
The true value of 4-Bromo-3-chlorocinnamic acid lies in its potential for subsequent, selective chemical modifications.
Derivatization of the Carboxylic Acid
The carboxylic acid group is readily converted into a wide array of other functional groups, most commonly amides and esters. These reactions are crucial for exploring SAR, as amides and esters often exhibit different solubility, stability, and hydrogen-bonding capabilities compared to the parent acid. Standard coupling reagents like EDC/HOBt or the conversion to an acid chloride followed by reaction with an amine or alcohol can be employed.[23]
Application Focus: Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[24] It is one of the most powerful and widely used C-C bond-forming reactions in drug discovery.[25][26]
Experimental Insight and Rationale: The key to unlocking the potential of 4-Bromo-3-chlorocinnamic acid is the differential reactivity of its two halogen substituents. The C-Br bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond.[18] This allows for a selective Suzuki coupling at the 4-position while leaving the 3-position (chloro) intact for a subsequent, different coupling reaction under more forcing conditions. This two-step process enables the controlled and specific introduction of two different aryl or alkyl groups onto the cinnamic acid scaffold.
Hypothetical Protocol for Sequential Coupling:
-
First Coupling (at Bromo position): React 4-Bromo-3-chlorocinnamic acid (1.0 eq) with a desired boronic acid (1.1 eq) using a standard palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃ in a solvent mixture like dioxane/water at ~80-90 °C. This will selectively yield a 4-aryl-3-chlorocinnamic acid.
-
Second Coupling (at Chloro position): The isolated product from the first step can then be subjected to a second Suzuki coupling with a different boronic acid. This reaction requires a more active catalyst system (e.g., one employing a bulky, electron-rich phosphine ligand like SPhos or XPhos) and higher temperatures (~110 °C) to activate the more robust C-Cl bond.
Logical Diagram of Sequential Coupling:
Caption: Strategy for sequential Suzuki-Miyaura coupling using 4-Bromo-3-chlorocinnamic acid.
Conclusion and Future Outlook
4-Bromo-3-chlorocinnamic acid represents a highly valuable, yet under-explored, synthetic intermediate. While its direct biological activities are not yet characterized, its true potential is realized when used as a scaffold in synthetic and medicinal chemistry. The guide has detailed robust and reliable synthetic routes, with the Heck reaction being the preferred method for its efficiency and stereocontrol.
The strategic value of this compound lies in the differential reactivity of its halogen atoms, which permits selective and sequential functionalization via modern cross-coupling chemistry. This allows drug development professionals to rapidly generate novel, complex, and diverse libraries of compounds for biological screening. Future research should focus on synthesizing this building block and employing it in discovery programs targeting kinases, proteases, and other enzyme classes where multi-aryl scaffolds are known to be effective.
References
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Journal of Molecular Catalysis A: Chemical. (2006). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
MDPI. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Original One-Pot Microwave-Promoted Hunsdiecker—Suzuki Strategy: Straightforward Access to trans-1,2-Diarylethenes from Cinnamic Acids. Retrieved from [Link]
-
Longdom Publishing. (2017). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from [Link]
-
Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
Carl ROTH. (n.d.). 4-Bromocinnamic acid, 1 kg, CAS No. 1200-07-3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (1968). Halogenated cis-cinnamic acids - US3396193A.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloropentanoic acid. Retrieved from [Link]
-
PMC. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
PMC. (2018). Halogenase engineering and its utility in medicinal chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorocinnamic acid. Retrieved from [Link]
-
SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
PubMed. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. A11503.14 [thermofisher.com]
- 6. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 7. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
- 9. 4-Bromocinnamic acid, predominantly trans, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4-ブロモ-3-クロロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 4-Bromocinnamic acid(1200-07-3) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. byjus.com [byjus.com]
- 20. Perkin reaction - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. longdom.org [longdom.org]
- 23. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
